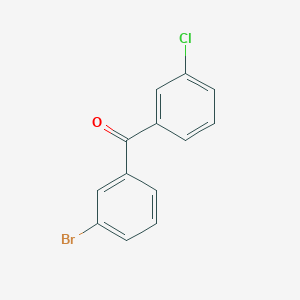

3-Bromo-3'-chlorobenzophenone

説明

3-Bromo-3'-chlorobenzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 3-position of one phenyl ring and a chlorine atom at the 3'-position of the adjacent ring. This compound is utilized as an intermediate in pharmaceutical and organic synthesis, particularly in the preparation of benzodiazepines and related heterocycles . (Cat. No. PI-20613) .

特性

IUPAC Name |

(3-bromophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMHVTXKPGMUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373598 | |

| Record name | 3-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75762-59-3 | |

| Record name | 3-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of bromobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 3-Bromo-3’-chlorobenzophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.

化学反応の分析

Types of Reactions: 3-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Derivatives with different substituents on the phenyl rings.

Reduction: 3-Bromo-3’-chlorobenzhydrol.

Oxidation: 3-Bromo-3’-chlorobenzoic acid.

科学的研究の応用

3-Bromo-3’-chlorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Bromo-3’-chlorobenzophenone involves its interaction with molecular targets through its electrophilic carbonyl group and halogen substituents. These functional groups can participate in various chemical reactions, including nucleophilic attack and coordination with metal ions. The compound’s effects are mediated by its ability to form stable complexes and undergo transformations that alter its chemical and physical properties.

類似化合物との比較

Structural Analogs

The following halogenated benzophenones are structurally related to 3-Bromo-3'-chlorobenzophenone, differing in substitution patterns or functional groups:

Key Observations :

- Electron-Withdrawing Groups: Nitro (NO₂) and halogen substituents enhance electrophilicity, influencing reactivity in nucleophilic aromatic substitution .

Physical Properties

Notes:

- The melting point of 4-Bromo-4'-chlorobenzophenone (149–150°C) suggests higher crystallinity compared to isomers with meta-substitution .

生物活性

3-Bromo-3'-chlorobenzophenone is a halogenated benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of bromine and chlorine substituents, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H8BrClO. It features two phenyl rings connected by a carbonyl group, with bromine at the 3-position and chlorine at the 3'-position. This unique arrangement contributes to its distinct chemical properties, making it a subject of interest in various research applications.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor , where it binds to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism can affect metabolic processes and signal transduction pathways, leading to various biological effects.

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, inhibiting their activity |

| Receptor Interaction | Modulates receptor activity, potentially influencing signaling pathways |

| Free Radical Reactions | Engages in reactions that generate or neutralize free radicals |

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. These activities have been explored through various in vitro studies, demonstrating its efficacy against different cell lines.

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound showed significant activity against various bacterial strains. The exact mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human tumor cell lines. Preliminary results suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways.

Pharmacokinetics

Currently, the pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is not well-characterized. The presence of halogen substituents may influence its bioavailability and metabolic pathways; however, further studies are needed to elucidate these aspects.

Table 2: Potential Pharmacokinetic Properties

| Property | Status |

|---|---|

| Absorption | Not well-studied |

| Distribution | Unknown |

| Metabolism | Requires further investigation |

| Excretion | Requires further investigation |

Case Studies and Research Findings

- Anticancer Studies : A study conducted on human Colo320 colon cancer cells indicated that this compound exhibited cytotoxic effects at specific concentrations, leading to significant reductions in cell viability .

- Antimicrobial Efficacy : In a comparative study with other benzophenone derivatives, this compound demonstrated superior antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Mechanistic Investigations : Research exploring the mechanism of action revealed that the compound's ability to generate reactive oxygen species (ROS) plays a crucial role in its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。